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Compound of Interest

Compound Name: BMS-1166-N-piperidine-COOH

Cat. No.: B8228586 Get Quote

This technical guide provides an in-depth analysis of the binding affinity and mechanism of

action of BMS-1166, a potent small molecule inhibitor of the programmed cell death protein 1

(PD-1) and its ligand (PD-L1) interaction. The information is tailored for researchers, scientists,

and drug development professionals working in cancer immunotherapy. This guide also

explores derivatives of BMS-1166, including BMS-1166-N-piperidine-COOH, a key component

in the development of PROTAC (Proteolysis Targeting Chimera) degraders.

Quantitative Binding Affinity Data
The binding affinity of BMS-1166 and its derivatives has been characterized using various

biophysical and cell-based assays. The following tables summarize the key quantitative data

available.

Table 1: In Vitro Binding and Functional Activity of BMS-1166
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Assay Type Parameter Value Target Reference

Homogeneous

Time-Resolved

Fluorescence

(HTRF)

IC50 1.4 nM
PD-1/PD-L1

Interaction
[1][2]

Surface Plasmon

Resonance

(SPR)

IC50 85.4 nM
PD-1/PD-L1

Interaction
[3]

Cell-Based

Assay

(Jurkat/CHO co-

culture)

IC50 276 nM
PD-1/PD-L1

Interaction
[3]

Table 2: In Vitro Activity of BMS-1166 Derivatives

Compound Assay Type Parameter Value Target Reference

BMS-1166-N-

piperidine-

CO-N-

piperazine

dihydrochlori

de

HTRF IC50 39.2 nM
PD-1/PD-L1

Interaction
[4][5][6]

Note: BMS-1166-N-piperidine-COOH is a moiety used in the synthesis of PROTACs. The

binding affinity of the final PROTAC molecule, which includes a linker and an E3 ligase ligand,

is what is typically measured.

Mechanism of Action
BMS-1166 exhibits a multi-faceted mechanism of action to disrupt the PD-1/PD-L1 immune

checkpoint pathway.

Induction of PD-L1 Dimerization
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Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166

binds to a hydrophobic pocket on the surface of PD-L1. This binding induces a conformational

change, leading to the dimerization of PD-L1 molecules. The resulting dimer occludes the

binding site for PD-1, thus preventing the formation of the PD-1/PD-L1 complex and the

subsequent inhibitory signaling in T cells.[7][8][9]

Inhibition of PD-L1 Glycosylation and Trafficking
A novel cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation. It

partially and specifically inhibits the N-glycosylation of PD-L1 in the endoplasmic reticulum

(ER).[7][10] This interference with glycosylation prevents the proper folding and export of PD-

L1 from the ER to the Golgi apparatus, leading to its accumulation in the ER and subsequent

degradation.[9] Since only mature, glycosylated PD-L1 is expressed on the cell surface and

can interact with PD-1, this mechanism effectively reduces the amount of functional PD-L1

available to suppress T cell activity.[7]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding affinity and

mechanism of action of BMS-1166 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput

format.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a

donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human

PD-1 and PD-L1 proteins are labeled with these fluorophores. When PD-1 and PD-L1 interact,

the donor and acceptor are brought into close proximity, resulting in a FRET signal. A

competitive inhibitor like BMS-1166 will disrupt this interaction, leading to a decrease in the

FRET signal.

Protocol:

Reagent Preparation:
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Prepare a stock solution of BMS-1166 in 100% DMSO.

Dilute recombinant human PD-1-Europium cryptate and PD-L1-d2 proteins to the desired

concentration in the assay buffer.

Assay Procedure:

Add a small volume of the BMS-1166 stock solution or DMSO (for control) to a 384-well

low-volume microplate.

Add the PD-1-Europium cryptate solution to all wells.

Add the PD-L1-d2 solution to all wells to initiate the binding reaction.

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the

binding to reach equilibrium.

Data Acquisition:

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm

(acceptor) and 620 nm (donor).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Blockade Assay
SPR is a label-free technique used to measure the real-time kinetics and affinity of molecular

interactions.

Principle: Recombinant human PD-1 is immobilized on a sensor chip. A solution containing PD-

L1 and the inhibitor (BMS-1166) is flowed over the chip. The binding of PD-L1 to the

immobilized PD-1 causes a change in the refractive index at the sensor surface, which is
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detected as a response unit (RU). The inhibitor competes with PD-1 for binding to PD-L1,

reducing the amount of PD-L1 that can bind to the chip and thus lowering the RU signal.

Protocol:

Chip Preparation:

Immobilize recombinant human PD-1 onto a CM5 sensor chip using standard amine

coupling chemistry.

Sample Preparation:

Prepare a series of dilutions of BMS-1166 in a suitable running buffer (e.g., HBS-EP+).

Prepare a constant concentration of recombinant human PD-L1 in the same running

buffer.

Mix the PD-L1 solution with each dilution of BMS-1166.

Binding Measurement:

Inject the PD-L1/BMS-1166 mixtures over the PD-1 immobilized sensor chip.

Record the sensorgram (RU vs. time) for each concentration.

Regenerate the sensor surface between injections using a low pH buffer to remove bound

protein.

Data Analysis:

Determine the steady-state binding response for each inhibitor concentration.

Plot the percentage of inhibition (calculated from the reduction in RU) against the

logarithm of the inhibitor concentration.

Calculate the IC50 value from the resulting dose-response curve.[3]

Visualizations
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The following diagrams illustrate the key signaling pathways and experimental workflows

discussed in this guide.
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Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166.
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Caption: BMS-1166 Mechanism on PD-L1 Glycosylation and Trafficking.
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Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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